8-Amino Flumequine is a derivative of the fluoroquinolone antibiotic flumequine, characterized by the addition of an amino group at the 8th position of its molecular structure. Originally developed for its antibacterial properties, this compound has been studied for its potential applications in both human and veterinary medicine. The unique structural modification enhances its biological activity and alters its interaction with bacterial enzymes.
8-Amino Flumequine can be synthesized from flumequine through various organic synthesis techniques. The compound has gained attention in scientific research due to its potential as an antibacterial agent and its role as a precursor in the synthesis of other quinolone derivatives.
8-Amino Flumequine falls under the category of fluoroquinolone antibiotics, which are known for their broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. This classification is significant as it relates to the compound's mechanism of action, which involves inhibition of bacterial DNA replication.
The synthesis of 8-Amino Flumequine typically involves introducing an amino group into the flumequine molecule. This can be achieved through several methods, including:
Industrial production may involve large-scale synthesis with steps such as crystallization, purification, and quality control to ensure compliance with industry standards. The reaction conditions are meticulously controlled to maximize the efficiency of the amino group introduction while minimizing by-products.
The molecular formula for 8-Amino Flumequine is , and it has a molar mass of approximately 276.26 g/mol. The structure features a fluorine atom at the 7th position and an amino group at the 8th position, which distinguishes it from its parent compound, flumequine.
8-Amino Flumequine undergoes various chemical reactions, including:
The specific reagents and conditions for these reactions can significantly affect the products formed. For example:
The mechanism of action for 8-Amino Flumequine involves the inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes crucial for DNA replication and cell division. By binding to these enzymes, 8-Amino Flumequine prevents the unwinding and duplication of bacterial DNA, leading to cell death. This mechanism is similar to that of other fluoroquinolones but may exhibit unique interactions due to the presence of the amino group.
The compound's chemical properties are influenced by its functional groups, which allow it to participate in various chemical reactions. Its amphoteric nature means it can act both as an acid and a base depending on the reaction conditions.
8-Amino Flumequine has diverse applications in scientific research:
8-Amino Flumequine represents a structurally modified derivative of the second-generation quinolone antibiotic flumequine, characterized by the introduction of an amino group at the C8 position. This modification imparts distinct physicochemical and potential biological properties, necessitating innovative synthetic approaches for its production. The synthesis involves strategic functionalization of the quinolone core, with emphasis on regioselective amination, optimized fluorination, asymmetric catalysis for chiral intermediates, and sustainable process design [1] [3].
Nucleophilic aromatic substitution (NAS) is the principal methodology for introducing the C8-amino group into the flumequine scaffold. This approach capitalizes on the electron-deficient nature of the quinolone ring system, particularly when activated by the C6-fluorine atom and the C4-carbonyl group. The C7-chloro or C7-fluoro substituent in flumequine precursors serves as the primary leaving group for nucleophilic displacement.
Table 1: Nucleophilic Amination Approaches for 8-Amino Flumequine Synthesis
Precursor | Aminating Agent | Conditions | Key Outcome | Reference Analogue |
---|---|---|---|---|
7-Chloro-6-fluoroflumequine | Ammonia (aq. or alcoholic) | High pressure, 100-150°C | Moderate yield, requires purification | [9] |
7-Chloro-6-fluoroflumequine | Benzylamine | DMSO, 80-100°C, No catalyst | N8-Benzyl protected derivative formed | [5] |
7-Fluoro-6-fluoroflumequine | Sodium Azide | DMF, 120°C, 12h | 8-Azido intermediate (requires reduction) | [10] |
8-Nitro-6-fluoroflumequine | Catalytic Hydrogenation | H₂ (1-3 atm), Pd/C, Ethanol | Direct route to 8-Amino, avoids NAS limitations | [9] [10] |
The inherent reactivity is significantly enhanced by the presence of the C6-fluorine, a superior activating group due to its high electronegativity. This allows nucleophilic attack (e.g., by ammonia, amines, or azide) at the adjacent C8 position, facilitated by the formation of a Meisenheimer-like complex, even though C8 is technically meta to C6. The electron-withdrawing effect of the C4 carbonyl synergizes with the C6 fluorine, rendering C7/C8 positions highly electrophilic. Fluorine's role as a superior leaving group in NAS, compared to other halogens, is paradoxical but well-established in quinolone chemistry, driven by kinetic stabilization of the anionic transition state rather than bond dissociation energy [1] [5].
Alternative routes circumvent the challenges of direct NAS (e.g., harsh conditions, competing reactions). One prominent strategy involves the synthesis of 8-nitroflumequine analogues via modified Skraup or Gould-Jacobs reactions, followed by reduction of the nitro group to the amine using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (SnCl₂/HCl). This nitro-reduction pathway often affords superior regioselectivity and yields for the 8-amino derivative compared to direct displacement of halogens [9] [10].
The fluorine atom at the C6 position is a defining structural feature of flumequine and a critical determinant of its biological activity and chemical reactivity. Optimizing its introduction is therefore fundamental to 8-aminoflumequine synthesis. Two main fluorination strategies prevail: late-stage nucleophilic fluorination of quinoline precursors and construction of the quinolone ring using fluorinated building blocks.
Table 2: Fluorination Strategies for C-6 Position in Flumequine Analogues
Strategy | Reagent/Substrate | Conditions | Advantage | Limitation |
---|---|---|---|---|
Late-Stage Fluorination | KF / Kryptofix 222 | DMSO, 180-200°C | Uses simple precursor | High temp., low functional group tolerance |
Deoxofluor (XtalFluor-E) | CH₂Cl₂, RT - 60°C | Mild conditions, good yields | Cost, generates HF byproducts | |
AgF | DMF, 100°C | Effective for activated substrates | Silver cost | |
Building Block Approach | Ethyl 2,4,4,4-tetrafluoroacetoacetate | Gould-Jacobs cyclization | Direct incorporation, high purity | Limited commercial availability |
Diethyl 2-fluoromalonate | Condensation with anilines | Versatile | Requires multi-step synthesis |
Nucleophilic deoxyfluorination agents like Deoxofluor [Bis(2-methoxyethyl)aminosulfur trifluoride] or XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) offer efficient conversion of C6-ketone or C6-hydroxy precursors in flumequine intermediates to the difluoromethylene (CF₂) or monofluoro (CF) groups under relatively mild conditions. XtalFluor-E, often used with promoters like Et₃N·3HF, is particularly noted for improved safety profile and moisture tolerance compared to older reagents like DAST (Diethylaminosulfur trifluoride) or its morpholino analogue, Morpho-DAST [6]. The mechanism involves initial formation of a fluoroimidate or fluorosulfite intermediate, followed by fluoride ion delivery and elimination.
The building block approach employs fluorinated synthons early in the synthesis. Ethyl 4,4,4-trifluoroacetoacetate or ethyl 2-fluoroacetoacetate undergoes condensation with fluorinated anilines (e.g., 2-fluoroaniline derivatives), followed by thermal cyclization (Gould-Jacobs reaction) to construct the fluorinated quinolone core directly. This method avoids handling hazardous fluorinating agents but requires access to specific fluorinated starting materials and careful control of cyclization regiochemistry [3] [6] [7].
While the core quinolone of flumequine is planar, the synthesis of 8-aminoflumequine derivatives incorporating chiral side chains at N1 or C7 requires enantioselective methods. Asymmetric catalysis provides efficient access to such enantiomerically enriched intermediates essential for structure-activity relationship studies. Key methodologies include:
Enzymatic Desymmetrization & Kinetic Resolution: Lipases or transaminases demonstrate efficacy in resolving racemic fluoroalkyl-substituted amino acid precursors. ω-Transaminases, for instance, exhibit high enantioselectivity in the reductive amination of fluorinated β-keto esters or β-keto acids, yielding chiral β-fluoro-α-amino acid derivatives. Mutant enzymes like ARmutTA achieve excellent enantiomeric excess (ee >99%) for both (R)- and (S)-configured 3-fluoroalanine analogues, showcasing the potential for generating chiral building blocks applicable to quinolone side-chain synthesis [7].
Chiral Auxiliary-Mediated Alkylation: Evans oxazolidinones or Oppolzer sultams serve as effective chiral controllers for the asymmetric alkylation of glycine equivalents en route to α-fluoroalkyl-α-amino acids. For example, the alkylation of a Ni(II)-complex of glycine Schiff base with (S)-BPB ((S)-2-(N-Benzylprolyl)aminobenzophenone) under phase-transfer conditions yields alkylated products with high diastereoselectivity (>95% de). Hydrolysis liberates enantiopure α-amino acids with fluoroalkyl side chains, suitable for coupling to the quinolone core or incorporation into precursors for cyclization [7].
Catalytic Asymmetric Hydrogenation: Enantioselective hydrogenation of dehydroamino acid derivatives bearing fluoroalkyl substituents using chiral Rh or Ru catalysts provides direct access to fluorinated amino acid derivatives. Catalysts like Rh-(R,R)-Et-DuPhos or Ru-BINAP complexes achieve near-perfect enantioselectivity (ee >98%) in reducing (Z)-enamides derived from fluoroalkyl ketones, yielding protected β-fluoroalkyl-β-amino acids. This method is scalable and avoids the stoichiometric waste associated with auxiliary-based approaches [7].
Organocatalytic Asymmetric Fluorination/Functionalization: While direct asymmetric fluorination is less common for C6 in quinolones, organocatalysts like cinchona alkaloid derivatives enable enantioselective α-fluorination or α-amination of carbonyl compounds. These methodologies generate chiral fluorinated synthons applicable to constructing advanced intermediates for modified quinolones, potentially including those with chiral elements near the C8-amino group [7].
Traditional synthesis of quinolones like flumequine often involves hazardous reagents, high temperatures, volatile organic solvents (VOCs), and generates significant waste. Implementing green chemistry principles in 8-aminoflumequine production focuses on minimizing environmental impact and improving atom economy:
Solvent Optimization & Elimination: Replacing high-boiling, toxic aprotic solvents like DMF or DMSO with greener alternatives (e.g., 2-MeTHF, Cyrene, water) or employing solvent-free conditions is a primary strategy. Microwave-assisted reactions in water or ethanol significantly accelerate steps like nucleophilic substitution (e.g., amination at C8) or cyclodehydration, reducing reaction times from hours to minutes and improving yields while minimizing solvent volume and energy consumption. Suzuki-Miyaura cross-coupling for introducing C7-aryl/hetaryl groups (a potential step before C8-amination) has been successfully performed in aqueous micellar conditions (e.g., TPGS-750-M) [9].
Catalytic Methodologies: Employing catalysis reduces stoichiometric waste. Examples include:
Waste Minimization in Fluorination: Using XtalFluor-E instead of DAST/Deoxofluor reduces the risk of hazardous decomposition. Continuous flow microreactor technology enhances heat and mass transfer for fluorination reactions, improving safety profile, selectivity, and yield while minimizing reagent excess and waste generation associated with batch processes. Immobilization of fluorinating agents on solid supports facilitates recycling and reduces leaching [6].
Byproduct Analysis and Mitigation: Key byproducts in 8-aminoflumequine synthesis stem from:
Table 3: Major Byproducts and Mitigation Strategies in 8-Amino Flumequine Synthesis
Synthetic Step | Major Byproduct(s) | Formation Cause | Mitigation Strategy |
---|---|---|---|
C8-NAS (NH₃) | 8-Hydroxyflumequine | Hydrolysis of leaving group | Anhydrous conditions, controlled temp. |
Des-fluoro compounds | Dehalogenation | Avoid strong bases, reduce temp. | |
8-NO₂ Reduction (H₂/Pd/C) | 8-Hydroxylaminoflumequine | Over-reduction | Controlled H₂ pressure, catalyst choice (PtO₂) |
Des-fluoro compounds | Dehalogenation | Neutral pH, avoid prolonged reaction | |
Ester Hydrolysis | Decarboxylated quinolone | Harsh acidic conditions | Enzymatic hydrolysis, mild bases (LiOH) |
Acidic Conditions | Dimroth Rearrangement Isomer | Acid-catalyzed rearrangement | Neutralize promptly, avoid strong acids |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1